Ethyl N-acetyl-4-methylbenzene-1-carboximidate
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Overview
Description
Ethyl N-acetyl-4-methylbenzene-1-carboximidate is an organic compound with a complex structure that includes an ethyl group, an acetyl group, a methylbenzene ring, and a carboximidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-acetyl-4-methylbenzene-1-carboximidate typically involves multiple steps:
Formation of the Benzene Ring Substituent:
Introduction of the Carboximidate Group: The acetyl group is then converted to an imidate via reaction with ethylamine under acidic conditions, forming this compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale reactors and optimized conditions to maximize yield and purity. The process would include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-acetyl-4-methylbenzene-1-carboximidate can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to form a carboxylic acid.
Reduction: The imidate group can be reduced to an amine.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents such as alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of 4-methylbenzoic acid.
Reduction: Formation of Ethyl N-acetyl-4-methylbenzene-1-amine.
Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.
Scientific Research Applications
Ethyl N-acetyl-4-methylbenzene-1-carboximidate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl N-acetyl-4-methylbenzene-1-carboximidate exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Chemical Reactivity: The functional groups present in the compound allow it to participate in a variety of chemical reactions, influencing its behavior in biological systems.
Comparison with Similar Compounds
Ethyl N-acetyl-4-methylbenzene-1-carboximidate can be compared with other similar compounds such as:
Ethyl N-acetylbenzene-1-carboximidate: Lacks the methyl group on the benzene ring, resulting in different reactivity and applications.
Mthis compound: Substitutes the ethyl group with a methyl group, affecting its physical and chemical properties.
Ethyl N-acetyl-4-chlorobenzene-1-carboximidate:
This compound stands out due to its unique combination of functional groups, which confer specific reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
132033-35-3 |
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Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
ethyl N-acetyl-4-methylbenzenecarboximidate |
InChI |
InChI=1S/C12H15NO2/c1-4-15-12(13-10(3)14)11-7-5-9(2)6-8-11/h5-8H,4H2,1-3H3 |
InChI Key |
KYQBXQMGPGHQBU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=NC(=O)C)C1=CC=C(C=C1)C |
Origin of Product |
United States |
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